1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
This compound is a complex organic molecule that contains furan, thiazole, and thiophene rings. These are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual heterocyclic rings (furan, thiazole, and thiophene), followed by their functionalization and coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiazole, and thiophene rings, along with the urea group. These structural features could influence its chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The furan, thiazole, and thiophene rings might undergo electrophilic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might make it relatively stable and aromatic. The urea group could contribute to its solubility in water .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds has been a significant area of research, focusing on developing new synthetic routes and characterizing the resulting compounds using various analytical techniques. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene moieties, demonstrating the versatility of these heterocycles in constructing complex structures (Abdelrazek et al., 2010). Similarly, Alabi et al. (2020) synthesized urea and thiourea derivatives with furan moieties and assessed their antibacterial and antifungal activities, emphasizing the potential of furan-containing compounds in pharmaceutical applications (Alabi et al., 2020).
Photovoltaic Applications
Heterocyclic compounds featuring furan and thiophene units have found applications in the development of dye-sensitized solar cells (DSSCs). Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for their use in DSSCs, finding that furan-linked compounds exhibited superior solar energy-to-electricity conversion efficiencies. This highlights the role of such heterocycles in enhancing the performance of renewable energy technologies (Kim et al., 2011).
Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents has led to the investigation of furan and thiophene-containing heterocyclic compounds. The study by Shankar et al. (2017) synthesized novel urea derivatives with potential antimicrobial activity, illustrating the importance of these compounds in developing new therapeutic agents (Shankar et al., 2017).
Corrosion Inhibition
Furan and thiophene derivatives have also been studied for their corrosion inhibition properties. Murmu et al. (2020) explored the corrosion inhibiting efficacy of azomethine-based organic molecules containing furan and thiophene moieties for mild steel in acidic conditions, demonstrating the potential of these compounds in industrial applications (Murmu et al., 2020).
Future Directions
properties
IUPAC Name |
1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFJZLVMQNIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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